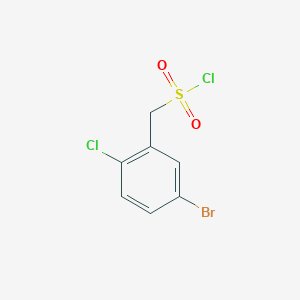

(5-Bromo-2-chlorophenyl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

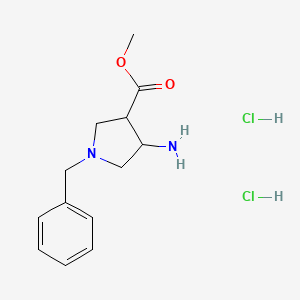

“(5-Bromo-2-chlorophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1427380-77-5 . It has a molecular weight of 303.99 .

Molecular Structure Analysis

The molecular formula of “(5-Bromo-2-chlorophenyl)methanesulfonyl chloride” is C7H5BrCl2O2S . The Inchi Code is 1S/C7H5BrCl2O2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2 .Chemical Reactions Analysis

While specific chemical reactions involving “(5-Bromo-2-chlorophenyl)methanesulfonyl chloride” are not available, similar compounds have been used in the preparation of 1-bromo-3-heteroarylbenzene derivatives .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- The compound has been utilized in the synthesis of complex heterocyclic structures, as demonstrated by Upadhyaya et al. (1997), who explored the methanesulfonic acid-catalyzed reaction of certain phenyl-ethanones with glycerol, leading to the formation of dioxolanes and dioxanes. This study highlights its role in facilitating ring closures and the synthesis of methanesulfonates that further undergo base-catalyzed ring openings, showcasing its versatility in organic synthesis Upadhyaya, S., Davis, F. S., Lee, J., Zaw, K., Bauer, L., & Heimer, N. E. (1997). Journal of Heterocyclic Chemistry, 34, 1607-1620.

Catalysis and Reaction Mechanisms

- A study by Rosen et al. (2011) reported a mild, Pd-catalyzed N-arylation of methanesulfonamide using aryl bromides and chlorides, where (5-Bromo-2-chlorophenyl)methanesulfonyl chloride could potentially act as a reagent. This approach minimizes concerns over genotoxic impurities, demonstrating the compound's utility in safer, more environmentally friendly chemical processes Rosen, B. R., Ruble, J. C., Beauchamp, T., & Navarro, A. (2011). Organic Letters, 13(10), 2564-2567.

Materials Science and Electrochemistry

- In the domain of materials science, Su et al. (2001) investigated the electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride-aluminum chloride ionic liquid, revealing the role of (5-Bromo-2-chlorophenyl)methanesulfonyl chloride in enhancing sodium insertion into vanadium pentoxide. This has implications for the development of advanced energy storage materials Su, L., Winnick, J., & Kohl, P. (2001). Journal of Power Sources, 101, 226-230.

Analytical Chemistry

- Burton and Stoutamire (1973) synthesized radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S from methanesulfonyl chloride and 2,4-dichlorophenol. This work underscores the application of (5-Bromo-2-chlorophenyl)methanesulfonyl chloride in tracing the metabolic fate of chemicals, offering a tool for studying complex biological and environmental systems Burton, W. B., & Stoutamire, D. (1973). Microchemical Journal, 18, 51-58.

Environmental Science

- Research by Sokol et al. (1994) on the reductive dechlorination of chlorobiphenyl by sediment microorganisms adjusted by hydrogen, highlights a potential area where (5-Bromo-2-chlorophenyl)methanesulfonyl chloride could be studied for its environmental degradation pathways or its role in bioremediation processes Sokol, R. C., Bethoney, C. M., & Rhee, G. (1994). Chemosphere, 29(8), 1735-1742.

Safety And Hazards

Propiedades

IUPAC Name |

(5-bromo-2-chlorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQFWJCJXJWDFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CS(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-chlorophenyl)methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,6-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2698506.png)

![[4-(2-Nitroethenyl)phenyl]boronic acid](/img/structure/B2698507.png)

![N-(4-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2698510.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698512.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2698519.png)

![(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2698520.png)

![2-(4-fluorophenyl)-3-(2-methoxynaphthalen-1-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2698521.png)

![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2698523.png)

![2-Methyl-4-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2698525.png)

![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2698527.png)